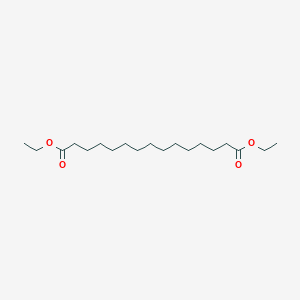

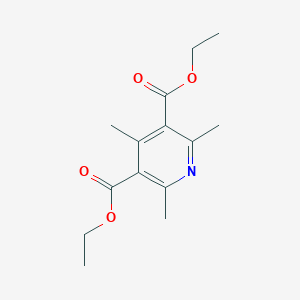

3,5-Pyridinedicarboxylic acid, 2,4,6-trimethyl-, diethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Pyridinedicarboxylic acid, 2,4,6-trimethyl-, diethyl ester, also known as trimethylpyridine diethyl ester (TMAP), is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TMAP is a colorless liquid that is soluble in organic solvents and has a strong odor. It is widely used in various fields, including organic chemistry, medicinal chemistry, and material science.

Mechanism Of Action

The mechanism of action of TMAP is not well understood. However, it has been suggested that TMAP may act as a nucleophile in various reactions due to the presence of the electron-donating methyl groups on the pyridine ring. TMAP can also form hydrogen bonds with other molecules, which may contribute to its reactivity.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of TMAP. However, it has been reported that TMAP can induce oxidative stress in cells, which may lead to cell death. TMAP has also been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi.

Advantages And Limitations For Lab Experiments

TMAP has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a high purity. TMAP is also stable under normal laboratory conditions and can be easily handled. However, TMAP has some limitations, such as its strong odor, which may cause discomfort to researchers. TMAP is also highly flammable and should be handled with caution.

Future Directions

There are several future directions for research on TMAP. One potential area of research is the development of new synthetic routes for TMAP that are more environmentally friendly and cost-effective. Another area of research is the investigation of the biological activities of TMAP and its derivatives, which may lead to the development of new drugs and agrochemicals. Finally, the development of new materials based on TMAP and its derivatives is another promising area of research with potential applications in various fields, such as electronics and energy.

Synthesis Methods

TMAP can be synthesized through various methods, including the reaction of 3,5-Pyridinedicarboxylic acid, 2,4,6-trimethyl-, diethyl esteridine with diethyl oxalate in the presence of a base, such as sodium methoxide or potassium carbonate. Another method involves the reaction of 2,4,6-3,5-Pyridinedicarboxylic acid, 2,4,6-trimethyl-, diethyl esteridine with diethyl carbonate in the presence of a catalyst, such as zinc chloride or aluminum chloride. The yield of TMAP can be optimized by adjusting the reaction conditions, such as temperature, reaction time, and the molar ratio of reactants.

Scientific Research Applications

TMAP has been extensively used in scientific research as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. It has been reported that TMAP can be used as a precursor for the synthesis of anti-inflammatory and anti-cancer agents. TMAP can also be used as a ligand for the preparation of metal complexes with potential applications in catalysis and material science.

properties

CAS RN |

1150-55-6 |

|---|---|

Product Name |

3,5-Pyridinedicarboxylic acid, 2,4,6-trimethyl-, diethyl ester |

Molecular Formula |

C14H19NO4 |

Molecular Weight |

265.3 g/mol |

IUPAC Name |

diethyl 2,4,6-trimethylpyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C14H19NO4/c1-6-18-13(16)11-8(3)12(14(17)19-7-2)10(5)15-9(11)4/h6-7H2,1-5H3 |

InChI Key |

IJHKOUDBKFONBB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OCC)C |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OCC)C |

Other CAS RN |

1150-55-6 |

synonyms |

DDTPC diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B73145.png)